molecular formula C15H11Cl2N3O2S2 B2973600 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine CAS No. 920728-39-8

5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine

Cat. No.: B2973600
CAS No.: 920728-39-8
M. Wt: 400.29
InChI Key: LZLAPYPFYFGKEW-UHFFFAOYSA-N
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Description

5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a pyridine moiety, and sulfonyl and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the thiazole derivative in the presence of a base such as triethylamine.

    Attachment of the Pyridine Moiety: The pyridine moiety is attached through a nucleophilic substitution reaction, where the pyridin-3-ylmethylamine reacts with the sulfonylated thiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic conditions.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, it could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonyl and chloro groups could facilitate binding to active sites, while the thiazole and pyridine rings might enhance specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-5-amine: Similar structure but with different positioning of the chloro and sulfonyl groups.

    5-chloro-4-((4-methylphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine: Similar structure with a methyl group instead of a chloro group on the phenyl ring.

Uniqueness

The unique combination of the thiazole ring, sulfonyl group, and pyridine moiety in 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine provides distinct chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-chloro-4-(4-chlorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O2S2/c16-11-3-5-12(6-4-11)24(21,22)14-13(17)23-15(20-14)19-9-10-2-1-7-18-8-10/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLAPYPFYFGKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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